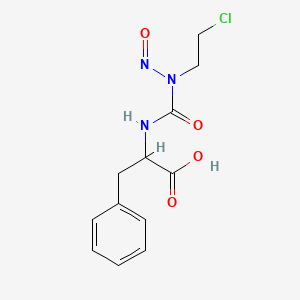
Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- is a synthetic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenyl group and a nitrosoamino moiety. It has been studied extensively for its potential therapeutic applications, particularly in the field of oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- can be achieved through several methods. One common approach involves the reductive amination of glyoxilic or pyruvic acids with 2-chloroethylamine and sodium cyanoborohydride in methanol . Another method includes the alkylation of 2-chloroethylamine with α-haloalkanoic acid esters in a two-phase system consisting of potassium carbonate and acetonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- involves its interaction with cellular components, leading to the disruption of critical biological processes. The compound targets specific molecular pathways, including DNA synthesis and repair mechanisms, which results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-Chloroethyl)(nitroso)carbamoyl]-L-alanine
- N-[(2-Chloroethyl)(nitroso)carbamoyl]-glycine
- N-[(2-Chloroethyl)(nitroso)carbamoyl]-serine
Uniqueness
Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- stands out due to its unique phenyl group, which enhances its chemical reactivity and biological activity compared to other similar compounds. This structural feature contributes to its higher efficacy as an anti-neoplastic agent and its broader range of applications in scientific research .
Propiedades
Número CAS |
52322-29-9 |
|---|---|
Fórmula molecular |
C12H14ClN3O4 |
Peso molecular |
299.71 g/mol |
Nombre IUPAC |
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H14ClN3O4/c13-6-7-16(15-20)12(19)14-10(11(17)18)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,17,18) |
Clave InChI |
AMQOVKFPGUGUDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















